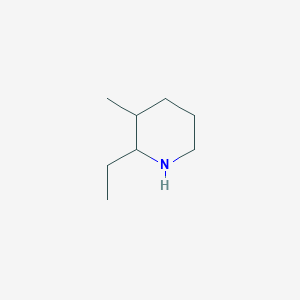
2-Ethyl-3-methylpiperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-3-methylpiperidine is an organic compound belonging to the class of piperidines, which are six-membered heterocyclic amines containing one nitrogen atom. Piperidines are known for their significant roles in medicinal chemistry, synthetic chemistry, and bio-organic chemistry . The compound this compound is characterized by the presence of ethyl and methyl substituents on the piperidine ring, which can influence its chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-3-methylpiperidine can be achieved through various methods. One common approach involves the alkylation of piperidine with ethyl and methyl halides under basic conditions. Another method includes the reductive amination of 2-ethyl-3-methylpyridine using hydrogen and a suitable catalyst .
Industrial Production Methods: Industrial production of this compound typically involves the hydrogenation of pyridine derivatives over a molybdenum disulfide catalyst. This method is efficient and scalable, making it suitable for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-3-methylpiperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peracids.
Reduction: Hydrogen gas with a metal catalyst such as palladium or platinum.
Substitution: Alkyl halides or acyl halides under basic conditions.
Major Products Formed:
Oxidation: N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted piperidines depending on the reagents used.
Aplicaciones Científicas De Investigación
2-Ethyl-3-methylpiperidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-3-methylpiperidine involves its interaction with various molecular targets. The compound can act as a ligand for certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
Piperidine: The parent compound with no substituents.
2-Methylpiperidine: A similar compound with a methyl group at the 2-position.
3-Ethylpiperidine: A similar compound with an ethyl group at the 3-position.
Uniqueness: 2-Ethyl-3-methylpiperidine is unique due to the presence of both ethyl and methyl substituents, which can influence its chemical reactivity and biological activity. This dual substitution pattern can lead to distinct properties compared to other piperidine derivatives .
Propiedades
Fórmula molecular |
C8H17N |
|---|---|
Peso molecular |
127.23 g/mol |
Nombre IUPAC |
2-ethyl-3-methylpiperidine |
InChI |
InChI=1S/C8H17N/c1-3-8-7(2)5-4-6-9-8/h7-9H,3-6H2,1-2H3 |
Clave InChI |
WEVYSVSXPOFSSX-UHFFFAOYSA-N |
SMILES canónico |
CCC1C(CCCN1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[3-(2-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13088936.png)
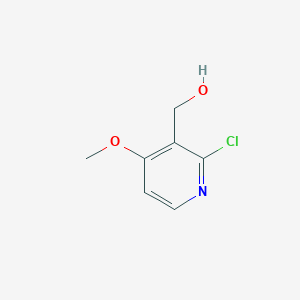

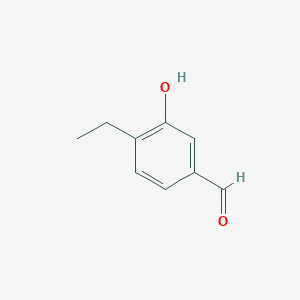
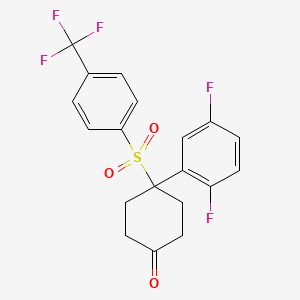



![Tert-butyl 5-bromospiro[indoline-3,3'-piperidine]-1'-carboxylate](/img/structure/B13088989.png)
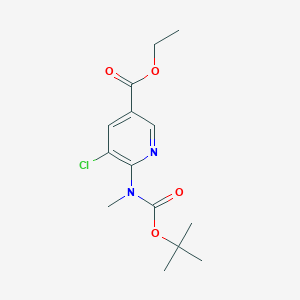
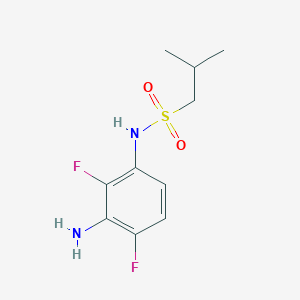
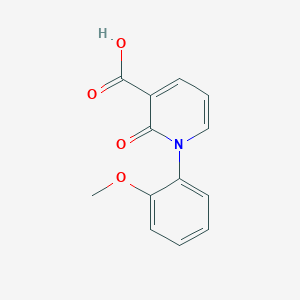
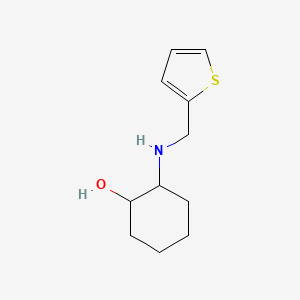
![1-Methoxy-2-[(2-methoxyphenyl)methylsulfonylmethyl]benzene](/img/structure/B13089015.png)
